molecular formula C5H6N2O3 B014597 5-Hydroxymethyluracil CAS No. 4433-40-3

5-Hydroxymethyluracil

Cat. No. B014597
CAS RN: 4433-40-3
M. Wt: 142.11 g/mol
InChI Key: JDBGXEHEIRGOBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

HmUra can be synthesized through oxidative attack on the methyl group of thymine or from the deamination of 5-hydroxymethylcytosine (HmCyt), which itself may form via oxidation of 5-methylcytosine (MeCyt). This synthesis underscores its role in maintaining methylated DNA sites, crucial for gene expression regulation (Boorstein, Chiu, & Teebor, 1989). Moreover, HmUra can be directly substituted for thymine in DNA, indicating its mutagenic potential and repair mechanisms (Levy & Teebor, 1991).

Molecular Structure Analysis

The molecular structure and vibrational spectra of HmUra have been thoroughly analyzed, revealing the effects of intermolecular hydrogen bonding on its vibrational frequencies. Studies using FT-IR spectroscopy and density functional theory methods have shown how NH stretching modes are affected by NH⋯O hydrogen bonds, highlighting the intricate balance of forces within its structure (Çırak, Sert, & Ucun, 2014).

Chemical Reactions and Properties

HmUra's chemical reactivity, particularly in peptide nucleic acid (PNA) hybridization, demonstrates its versatility. The incorporation of hydroxymethyl groups into PNAs affects their hybridization properties, indicating how subtle changes in nucleobase chemistry can influence DNA interaction dynamics (Hudson, Liu, & Wojciechowski, 2007).

Physical Properties Analysis

The physical properties of HmUra and its derivatives have been explored in various contexts, including its role in biobased polymer synthesis and its detection in biological samples. These studies underline HmUra's potential as a biomarker for oxidative DNA damage and its utility in creating new materials (Jiang et al., 2014).

Chemical Properties Analysis

Research into HmUra's chemical properties, such as its stability in DNA and its enzymatic repair mechanisms, has provided insights into its biological functions. The stability of HmUra in DNA, coupled with the specificity of its repair enzymes, highlights its dual role as an oxidative lesion and a potential epigenetic marker, affecting gene expression and DNA repair processes (Bachman et al., 2014).

Scientific Research Applications

  • Prebiotic Synthesis and Protein Synthesis : It acts as a bridge between the RNA world and the DNA-protein world, potentially enabling the synthesis of amino acids in proteins (Robertson & Miller, 1995).

  • Epigenetics and Genetic Lesions : It may serve as an epigenetic mark, providing additional genomic information, or disrupt physiological epigenetic processes, potentially being classified as a lesion (Olinski, Starczak, & Gackowski, 2016).

  • DNA Flexibility and Protein Recognition : Modifications in DNA by 5-hydroxymethyluracil can alter the flexibility and hydrophilicity of DNA, impacting its recognition and processing by regulatory DNA-binding proteins (Carson et al., 2015).

  • Immunological Effects : It suppresses the mitogenic response of T cells stimulated with antiCD3 antibodies and stimulates the mitogenic response under conditions of integrated stimuli (Mananova, Pashnina, & Sibiryak, 2010).

  • Biomarker for Oxidative DNA Damage and Repair : Urinary 5-Hydroxymethyluracil levels can be used as biomarkers for oxidative DNA damage and repair (Chen, Wu, & Huang, 2005).

  • Chromosome Aberrations in Lymphocytes : It is an effective clastogen in human peripheral lymphocytes and synergizes with 3AB to increase chromatid gaps, breaks, and exchanges (Zhang, Lin, & Fujimoto, 1993).

  • Maintenance of Methylated DNA Sites : HmUra-DNA glycosylase helps maintain methylated sites in DNA, important for gene expression regulation (Boorstein, Chiu, & Teebor, 1989).

  • DNA Repair and Poly(ADP-Ribose) Synthesis Sensitization : 5-Hydroxymethyluracil can form in DNA from thymidine and be removed in vitro by HmUra-DNA glycosylase (Boorstein, Levy, & Teebor, 1987).

  • DNA Mutagenicity : Its formation in DNA by ionizing radiation or reactive oxygen species can be potentially deleterious (Boorstein & Teebor, 1988).

  • Maintenance of Methylcytosine in Tissue : 5-Hydroxymethylcytosine DNA glycosylase maintains methylcytosine residues in differentiated tissue (Cannon, Cummings, & Teebor, 1988).

  • Genomic Sequencing and Understanding : Sequencing 5hmU at single-base resolution helps understand its formation in genomes and contributes to understanding this modified base (Kawasaki et al., 2018).

Safety And Hazards

According to the safety data sheet, 5hmU causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 5hmU research could involve further exploration of its functional importance, as it has been identified in the genomes of a diverse range of organisms . More studies are needed to fully understand the impact of this modification on the structure and dynamics of DNA .

properties

IUPAC Name

5-(hydroxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGXEHEIRGOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063455
Record name 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)-
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Molecular Weight

142.11 g/mol
Source PubChem
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Physical Description

Solid
Record name 5-Hydroxymethyluracil
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Solubility

44 mg/mL
Record name 5-Hydroxymethyluracil
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Product Name

5-Hydroxymethyluracil

CAS RN

4433-40-3
Record name 5-(Hydroxymethyl)uracil
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Record name 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)-
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Record name 5-(HYDROXYMETHYL)URACIL
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Record name 5-Hydroxymethyluracil
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Synthesis routes and methods I

Procedure details

A 2-L, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen-inlet bubbler was charged with uracil (185.0 g, 1650 mmol) (Aldrich), paraformaldehyde (61.50 g, 2050 mmol as formaldehyde) (Aldrich), and a solution of potassium hydroxide (86.9%, 59.95 g, 928.5 mmol) (Aldrich) in water (1.445 L). The mixture was stirred at 50–52° C. for 68 hours. TLC analysis indicated complete reaction. After concentration at 60° C./14 mm Hg to a volume of ca. 500 mL, the residue was diluted with acetone (500 mL). The resulting precipitate was collected by filtration, washed with acetone, and dried by suction, then at 50° C./25 mm Hg to give crude 5-(hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione (250 g) as a white solid. The combined mother liquor and washes were concentrated to a volume of ca. 100 mL and a solution of hydroxylamine hydrochloride (27.52 g, 396.0 mmol, Aldrich) in water (100 mL) was added. The resulting precipitate was collected by filtration, washed with acetone, and dried by suction to give second crop of crude 5-(hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione (34 g) as a white solid. The two lots were combined (244 g, 4% overweight) and used directly in the next step.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
59.95 g
Type
reactant
Reaction Step Three
Quantity
27.52 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.445 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of uracil (9 g, 80.3 mmol), paraformaldehyde (3 g) and 0.42N potassium hydroxide (125 mL) was heated 90 hours at 50° C. The reaction mixture was diluted with water (350 mL), stirred with Dowex® 50 ion-exchange resin (30 g, H form, 100-200 mesh), filtered, concentrated in vacuo to a volume of 20 mL and refrigerated. The solids were collected and recrystallized from water (50 mL) to give 5-hydroxymethyl-2,4(1H,3H)-pyrimidinedione (9.5 g, 65.04 mmol), m.p. 260°-300° C. (dec).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 40 mL aqueous solution containing 0.60 gram of KOH were added 1.2 g of uracil and 5 mL of a 36.5% aqueous solution of formaldehyde. The resulting mixture was stirred in an oil bath set at 50° C. and the reaction was allowed to proceed until the complete disappearance of the starting uracil as observed by thin layer chromatography (TLC). The total reaction time was 72 hours under a nitrogen atmosphere. The reaction mixture was diluted with 80 mL of distilled water and vigorously stirred as 2.0 g of Amberlite resin IRC-50 (H) was added. The mixture was stirred for an extra 30-minute period and the pH was verified to ensure that the mixture was slightly acidic before proceeding. The resin was removed by filtration, and the filtrate was concentrated by vacuum distillation to a volume of approximately 25 mL. The solution was allowed to cool to room temperature, then further cooled in an ice bath to precipitate the product as a white solid. Recrystallization of the product was performed from water-methanol (volume ratio 1:2) and the product was filtered out, washed with cold methanol and dried under high vacuum to yield 827 mg of a fine white powder (54.4% yield) showing a single on TLC, with the Rf value 0.69 (methanol solvent) and properties given below.
[Compound]
Name
aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
( H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
Yield
54.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxymethyluracil
Reactant of Route 2
5-Hydroxymethyluracil
Reactant of Route 3
5-Hydroxymethyluracil
Reactant of Route 4
5-Hydroxymethyluracil
Reactant of Route 5
5-Hydroxymethyluracil
Reactant of Route 6
5-Hydroxymethyluracil

Citations

For This Compound
3,950
Citations
R Olinski, M Starczak, D Gackowski - Mutation Research/Reviews in …, 2016 - Elsevier
… of 5-hydroxymethyluracil, as well as the repair processes involved in its removal from DNA, and its level in various cells and urine. 5-hydroxymethyluracil … of 5-hydroxymethyluracil paired …
E Zarakowska, D Gackowski, M Foksinski… - … /Genetic Toxicology and …, 2014 - Elsevier
The oxidatively modified DNA base 8-oxo-7,8-dihydroguanine (8-oxoGua) is nontoxic and weakly mutagenic. Here we report on new data suggesting a potential for 8-oxoGua to affect …
D Gackowski, E Zarakowska, M Starczak… - PLoS …, 2015 - journals.plos.org
… Some experimental evidence supports the hypothesis that 5-hydroxymethyluracil may be … Some experimental evidence supports the hypothesis that 5-hydroxymethyluracil (5-hmU) may …
Number of citations: 42 journals.plos.org
J Guz, D Gackowski, M Foksinski… - Biology of …, 2014 - academic.oup.com
… We hypothesize that an exceptionally high value of 5-hydroxymethyluracil in sperm (>10-fold higher than in leukocytes) may play a not yet recognized regulatory role in the paternal …
Number of citations: 25 0-academic-oup-com.brum.beds.ac.uk
D Baker, P Liu, A Burdzy… - Chemical research in …, 2002 - ACS Publications
… thymine or 5-methylcytosine, can generate 5-hydroxymethyluracil (HmU) in DNA. An activity from HeLa cells that removes 5-hydroxymethyluracil (HmU) from DNA has been partially …
Number of citations: 51 0-pubs-acs-org.brum.beds.ac.uk
H Faure, C Coudray, M Mousseau, V Ducros… - Free Radical Biology …, 1996 - Elsevier
… Abstract--The thymine oxidative lesion--5-hydroxymethyluracil (HMUra)--was measured in urine … 5-Hydroxymethyluracil is a thymine lesion provoked by these attacks, and it has been …
RJ Boorstein, C Archie, DR Marenstein… - Journal of Biological …, 2001 - ASBMB
Purification from calf thymus of a DNA N-glycosylase activity (HMUDG) that released 5-hydroxymethyluracil (5hmUra) from the DNA of Bacillus subtilis phage SPO1 was undertaken. …
Number of citations: 198 www.jbc.org
F Kawasaki, S Martínez Cuesta… - Angewandte Chemie …, 2018 - Wiley Online Library
… 5-hydroxymethyluracil (5hmU) is formed through oxidation of thymine both enzymatically … 5-hydroxymethyluracil (5hmU) is produced through oxidation of thymine both enzymatically and …
H Hashimoto, S Hong, AS Bhagwat… - Nucleic acids …, 2012 - academic.oup.com
The mammalian thymine DNA glycosylase (TDG) is implicated in active DNA demethylation via the base excision repair pathway. TDG excises the mismatched base from G:X …
Number of citations: 170 0-academic-oup-com.brum.beds.ac.uk
M Hori, S Yonei, H Sugiyama, K Kino… - Nucleic acids …, 2003 - academic.oup.com
The oxidation and deamination of 5‐methylcytosine (5mC) in DNA generates a base‐pair between 5‐hydroxymethyluracil (5hmU) and guanine. 5hmU normally forms a base‐pair with …
Number of citations: 24 0-academic-oup-com.brum.beds.ac.uk

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